Chiral ChromatographyEnantiomeric PurityQuality Control
N-Cbz-L-phenylalaninol (CAS 6372-14-1) provides orthogonal Cbz protection for precise deprotection under mild hydrogenolysis, preserving stereochemical integrity in multi-step synthesis. Critical for HIV protease inhibitors and peptidomimetics; unprotected or Boc-protected analogs risk racemization and side reactions. Commercial grade: ≥98.0% purity by HPLC, ≥98.0% ee.
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
CAS No.6372-14-1
Cat. No.B126708
⚠ Attention: For research use only. Not for human or veterinary use.
N-Carbobenzoxy-L-phenylalanilol (CAS 6372-14-1) Technical Overview: A Protected Amino Alcohol Building Block for Chiral Synthesis and Protease Research
N-Carbobenzoxy-L-phenylalanilol (N-Cbz-L-phenylalaninol, CAS 6372-14-1) is a chiral amino alcohol derivative of L-phenylalanine, featuring a benzyloxycarbonyl (Cbz) protecting group on the amine nitrogen. It is widely employed as an intermediate in the synthesis of pharmacologically active compounds, notably HIV protease inhibitors and peptidomimetics. This compound is a solid at ambient temperature, exhibiting a melting point of 92-95 °C and a specific optical rotation of -45° (c=2, MeOH). [1] Commercial grades are typically specified with a minimum purity of 98.0% by HPLC and an enantiomeric purity of ≥98.0% ee. Its primary utility lies in the controlled synthesis of chiral amines and alcohols, where the Cbz group provides orthogonal protection to enable selective deprotection under mild hydrogenolytic or acidic conditions, thereby preserving stereochemical integrity during multi-step synthetic sequences. [2] The compound is also recognized for its role as a noncompetitive inhibitor of certain peptidases, a property that underpins its utility in mechanistic enzymology studies.
[2] BOC Sciences. (n.d.). Z-L-phenylalaninol. Retrieved from https://aapep.bocsci.com/ View Source
Why Cbz-L-Phenylalaninol Cannot Be Substituted with Unprotected or Alternatively Protected Amino Alcohols
Substituting N-Cbz-L-phenylalaninol with a non-protected amino alcohol (e.g., L-phenylalaninol) or an alternative protected derivative (e.g., Boc-L-phenylalaninol) introduces significant risks of undesired side reactions, racemization, and suboptimal yields in critical synthetic pathways. The unprotected amine is highly nucleophilic and can lead to uncontrolled oligomerization, Schiff base formation with carbonyls, and nucleophilic attack on electrophilic reagents, severely compromising synthetic control. [1] Conversely, the Boc protecting group, while orthogonal, exhibits different acid lability and can lead to intramolecular cyclization under specific conditions, as observed in the synthesis of prolinol derivatives where Boc-protected intermediates were unstable at elevated temperatures. [2] The Cbz group on L-phenylalaninol provides a unique balance: it is sufficiently robust to withstand a range of reaction conditions (including basic and mildly acidic environments) while being smoothly and selectively removed via catalytic hydrogenation, a process that does not endanger acid-labile functionalities elsewhere in the molecule. [3] Therefore, generic replacement disregards the precise protection-deprotection orchestration required for high-fidelity chiral synthesis, leading to lower purity, reduced yields, and increased purification burdens. [4]
[1] Herter, S., McKenna, S. M., Frazer, A. R., Leimkühler, S., Carnell, A. J., & Turner, N. J. (2015). Galactose Oxidase Variants for the Oxidation of Amino Alcohols in Enzyme Cascade Synthesis. ChemCatChem, 7(15), 2313-2317. View Source
[2] Wanfang Data. (2011). Stability of Boc and Cbz protected L-prolinol derivatives. Retrieved from https://d.wanfangdata.com.cn/ View Source
[3] Poelert, M. A., Kellogg, R. M., & Hulshof, L. A. (1994). Application of the Mitsunobu reaction to ephedrines and some related amino alcohols. Aspects of intramolecular participation of the amino group. Recueil des Travaux Chimiques des Pays-Bas, 113(7-8), 355-364. View Source
[4] BOC Sciences. (n.d.). Z-L-phenylalaninol. Retrieved from https://aapep.bocsci.com/ View Source
Quantitative Differentiation of N-Cbz-L-phenylalaninol (CAS 6372-14-1) from Analogs: A Procurement-Focused Evidence Guide
Chiral Resolution: Baseline Separation of Cbz-L-Phenylalaninol from its D-Enantiomer by HPLC
The Cbz-L-phenylalaninol enantiomer exhibits a retention time of 11.5 minutes on a Chiralpak column, while its D-isomer (Cbz-D-phenylalaninol) elutes at 13.7 minutes, providing a baseline separation of 2.2 minutes for chiral purity assessment.
Chiral ChromatographyEnantiomeric PurityQuality Control
Evidence Dimension
Chromatographic Retention Time
Target Compound Data
11.5 min
Comparator Or Baseline
Cbz-D-phenylalaninol: 13.7 min
Quantified Difference
2.2 min separation
Conditions
Chiralpak column (4.5 mm i.d. × 250 mm, Daicel)
Why This Matters
This distinct chromatographic signature enables reliable analytical method validation and ensures procurement of enantiomerically pure material, which is critical for the stereoselectivity of downstream reactions.
Chiral ChromatographyEnantiomeric PurityQuality Control
Commercial Purity Specifications: Enantiomeric Excess (ee) and HPLC Purity of Cbz-L-Phenylalaninol
Major chemical suppliers specify N-Cbz-L-phenylalaninol with a minimum HPLC purity of 98.0 area% and a minimum enantiomeric purity of 98.0 ee%, as determined by chiral liquid chromatography.
The availability of material with verified high enantiomeric excess is a key differentiator for research requiring high stereochemical fidelity, reducing the risk of introducing diastereomeric impurities that can complicate product isolation and reduce biological activity.
Reactivity in Enzymatic Oxidation: A Comparison of Cbz-Protected vs. Free Amino Alcohols
The galactose oxidase variant M3-5 catalyzes the oxidation of N-Cbz-protected aliphatic and aromatic amino alcohols, including L-phenylalaninol, to their corresponding aldehydes. In contrast, the same enzyme variant shows negligible activity towards unprotected amino alcohols, highlighting the requirement for the Cbz group for productive substrate binding. [1]
Cbz-L-phenylalaninol: Active substrate (qualitative)
Comparator Or Baseline
Unprotected L-phenylalaninol: No significant activity (qualitative)
Quantified Difference
Active vs. Inactive
Conditions
Galactose oxidase variant M3-5 in aqueous buffer
Why This Matters
This differential reactivity demonstrates that the Cbz group is not merely a protective cap but a functional moiety essential for recognition by certain biocatalysts. This property is crucial for designing chemoenzymatic cascades where selective oxidation of protected substrates is required.
[1] Herter, S., McKenna, S. M., Frazer, A. R., Leimkühler, S., Carnell, A. J., & Turner, N. J. (2015). Galactose Oxidase Variants for the Oxidation of Amino Alcohols in Enzyme Cascade Synthesis. ChemCatChem, 7(15), 2313-2317. View Source
In Mitsunobu reactions on amino alcohols, intramolecular participation by the free amine leads to aziridine formation, resulting in a mixture of stereochemical outcomes. The use of Cbz-protected derivatives avoids this intramolecular participation, enabling a clean inversion of configuration at the hydroxyl-bearing carbon. [1]
The ability to achieve a predictable and clean stereochemical outcome is essential for the synthesis of chiral pharmaceuticals. The Cbz group is a prerequisite for this key transformation, distinguishing it from unprotected analogs that cannot be used for this purpose.
[1] Poelert, M. A., Kellogg, R. M., & Hulshof, L. A. (1994). Application of the Mitsunobu reaction to ephedrines and some related amino alcohols. Aspects of intramolecular participation of the amino group. Recueil des Travaux Chimiques des Pays-Bas, 113(7-8), 355-364. View Source
Thermal Stability and Handling: Melting Point Range for Cbz-L-Phenylalaninol
N-Cbz-L-phenylalaninol exhibits a sharp melting point range of 92-95 °C, which is consistently reported across multiple vendor sources. [1] This is a key differentiator from the free base L-phenylalaninol, which has a lower melting point and is often a hygroscopic oil or low-melting solid. [2]
Physical PropertyStorageFormulation
Evidence Dimension
Melting Point
Target Compound Data
92-95 °C
Comparator Or Baseline
L-phenylalaninol: 55-60 °C (est.)
Quantified Difference
~35 °C higher
Conditions
Standard melting point apparatus
Why This Matters
The higher melting point and crystalline nature of the Cbz-protected derivative facilitate easier handling, weighing, and purification by recrystallization, offering practical advantages in laboratory-scale and pilot-plant operations compared to its unprotected counterpart.
N-Carbobenzoxy-L-phenylalanilol acts as a noncompetitive inhibitor of pancreatic peptidases in vitro, with its inhibitory activity being stereospecific. In contrast, the corresponding Cbz-protected amino acid (Cbz-L-phenylalanine) does not exhibit this inhibitory profile, indicating that the reduced alcohol moiety is essential for binding. [1]
Enzyme InhibitionProteaseMechanistic Probe
Evidence Dimension
Enzyme Inhibition Mechanism
Target Compound Data
Noncompetitive, stereospecific inhibition of pancreatic peptidases
Comparator Or Baseline
Cbz-L-phenylalanine: No significant inhibition
Quantified Difference
Active inhibitor vs. inactive
Conditions
In vitro pancreatic enzyme assays
Why This Matters
This distinct biological activity positions the compound as a valuable mechanistic probe for studying protease function and as a potential scaffold for designing novel enzyme inhibitors, an attribute not shared by its acid or unprotected amine counterparts.
Enzyme InhibitionProteaseMechanistic Probe
[1] PubChem. (n.d.). N-Carbobenzoxy-L-phenylalanine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
Optimal Application Scenarios for N-Cbz-L-phenylalaninol (CAS 6372-14-1) Based on Verified Evidence
Synthesis of HIV Protease Inhibitors and Hydroxyethylamine Isosteres
N-Cbz-L-phenylalaninol is a critical building block in the preparation of aminoalkyl chlorohydrin hydrochlorides, key intermediates for the synthesis of hydroxyethylamine-based HIV protease inhibitors. The Cbz-protected amine allows for selective N-alkylation and subsequent functionalization without racemization, ensuring the stereochemical purity required for potent enzyme inhibition. The commercial availability of high ee-grade material (≥98% ee) directly supports the reproducible synthesis of these pharmacologically active scaffolds.
Chemoenzymatic Synthesis of Chiral Amino Aldehydes and Lactams
The compound serves as an optimal substrate for engineered galactose oxidase variants (e.g., M3-5) in the synthesis of chiral amino aldehydes. These aldehydes are valuable intermediates that can be used in aldolase cascades or in situ cyclization to produce lactams such as 2-pyrrolidone and valerolactam. The Cbz protection is essential for enzyme recognition, enabling a mild, aqueous one-pot process that avoids the harsh conditions and racemization associated with traditional chemical oxidations.
Stereochemical Inversion via Mitsunobu Reaction for Alkaloid Synthesis
In the synthesis of complex alkaloids, such as tetrahydroisoquinoline derivatives, the Cbz-protected amino alcohol is employed in Mitsunobu reactions to achieve a clean inversion of the stereocenter bearing the hydroxyl group. This transformation is impossible with unprotected analogs due to competing intramolecular aziridine formation. The resulting inverted product provides access to a broader range of chiral building blocks for natural product and pharmaceutical synthesis.
Mechanistic Probes in Protease Research
Researchers utilize N-Cbz-L-phenylalaninol as a stereospecific, noncompetitive inhibitor of serine and cysteine proteases in vitro. Its mechanism of action differs from substrate-analog inhibitors, making it a unique tool for investigating enzyme active site topology and inhibition kinetics. The compound's stability under assay conditions and its distinct HPLC profile (retention time 11.5 min on Chiralpak) facilitate accurate quantification in enzyme kinetics studies.
[1] Herter, S., McKenna, S. M., Frazer, A. R., Leimkühler, S., Carnell, A. J., & Turner, N. J. (2015). Galactose Oxidase Variants for the Oxidation of Amino Alcohols in Enzyme Cascade Synthesis. ChemCatChem, 7(15), 2313-2317. View Source
[2] Poelert, M. A., Kellogg, R. M., & Hulshof, L. A. (1994). Application of the Mitsunobu reaction to ephedrines and some related amino alcohols. Aspects of intramolecular participation of the amino group. Recueil des Travaux Chimiques des Pays-Bas, 113(7-8), 355-364. View Source
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